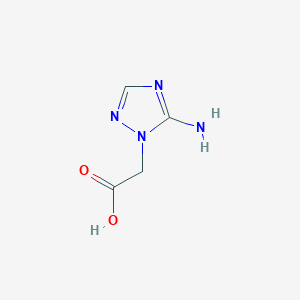

(5-Amino-1h-1,2,4-triazol-1-yl)acetic acid

Description

Historical Context and Development

The development of this compound can be traced through the broader evolution of triazole chemistry, which gained significant momentum in the latter half of the 20th century. Early patent literature from the 1990s demonstrates substantial interest in triazole-based compounds, particularly those bearing sulfonamide and carboxylic acid functionalities. The synthesis and characterization of aminotriazole derivatives became a focal point of research as scientists recognized their potential as intermediates for more complex heterocyclic systems.

The systematic study of triazole-acetic acid derivatives emerged from research into aminoguanidine chemistry, where scientists discovered that reaction of aminoguanidine hydrogen carbonate with malonic acid could yield the desired triazole framework with an attached acetic acid moiety. This breakthrough synthesis, reported in detailed experimental procedures, involved heating aminoguanidine hydrogen carbonate with malonic acid in aqueous solution, followed by treatment with potassium hydroxide and subsequent acidification to precipitate the target compound. The method yielded the compound as a white solid in approximately 65% yield, establishing a reliable route for its preparation.

Research into the compound's properties accelerated in the early 2000s, with detailed spectroscopic characterization becoming available. Nuclear magnetic resonance studies revealed characteristic chemical shifts, with proton nuclear magnetic resonance in dimethyl sulfoxide-d₆ showing signals at 5.74 parts per million for the amino group and 3.322 parts per million for the methylene group. Carbon-13 nuclear magnetic resonance spectroscopy provided additional structural confirmation, with signals at 171.07, 157.93, 153.98, and 34.56 parts per million, corresponding to the carbonyl carbon, triazole carbons, and methylene carbon respectively.

The compound's registration in chemical databases occurred in the 2010s, with PubChem assigning it the identifier 63277552 and documenting its creation date as October 22, 2012. This formal registration facilitated broader research access and standardized its chemical nomenclature across multiple naming systems, including the International Union of Pure and Applied Chemistry designation as 2-(5-amino-1,2,4-triazol-1-yl)acetic acid.

Position Within Triazole Chemistry

This compound occupies a distinctive position within the broader triazole chemical family as a member of the 1,2,4-triazole subclass. The 1,2,4-triazole framework represents one of two primary triazole isomers, distinguished from 1,2,3-triazoles by the positioning of nitrogen atoms within the five-membered ring. This structural arrangement confers unique electronic properties and reactivity patterns that differentiate it from its isomeric counterpart.

The compound exhibits the characteristic properties of 1,2,4-triazoles, including π-excessive aromatic character derived from six π electrons delocalized over the five-membered ring. All atoms within the triazole ring adopt sp² hybridization, contributing to the system's aromatic stability and planarity. This electronic structure influences the compound's chemical behavior, particularly its ability to participate in coordination chemistry and its susceptibility to various chemical transformations.

Tautomerism represents a significant aspect of the compound's chemical identity, as it can exist in equilibrium between 1H-1,2,4-triazole and 4H-1,2,4-triazole forms. This tautomeric interconversion occurs rapidly under normal conditions, making separation of individual tautomers practically impossible. The tautomeric behavior affects the compound's physical properties, spectroscopic characteristics, and reactivity patterns, necessitating consideration of both forms in mechanistic and synthetic studies.

The presence of the amino group at position 5 of the triazole ring significantly influences the compound's electronic properties and reactivity. This substitution pattern creates opportunities for hydrogen bonding interactions and provides a site for further chemical modification. Research has demonstrated that amino-substituted triazoles exhibit enhanced coordination capabilities compared to their unsubstituted counterparts, particularly in chelating metal centers.

The acetic acid functionality attached to position 1 of the triazole ring introduces additional complexity to the compound's chemical behavior. This carboxylic acid group can exist in various protonation states depending on solution pH, affecting the compound's solubility, stability, and coordination behavior. The combination of the basic triazole nitrogen atoms with the acidic carboxyl group creates an amphoteric molecule capable of diverse intermolecular interactions.

Comparative analysis with related triazole compounds reveals distinctive features of this compound. Unlike 5-amino-1,2,4-triazole-3-carboxylic acid, where the carboxyl group is directly attached to the ring, the acetic acid derivative possesses a methylene spacer that provides conformational flexibility and modifies the electronic communication between the ring and carboxyl functionalities. This structural difference has significant implications for coordination chemistry applications and synthetic utility.

Significance as a Chemical Building Block

The significance of this compound as a chemical building block stems from its unique combination of functional groups and structural features that enable diverse synthetic transformations and applications. The compound serves as a versatile precursor for the synthesis of more complex heterocyclic systems, pharmaceutical intermediates, and coordination compounds.

In coordination chemistry, the compound functions as a multidentate ligand capable of coordinating to metal centers through multiple donor atoms. The triazole nitrogen atoms and carboxylate oxygen atoms provide coordination sites that can form stable complexes with various transition metals. Research has demonstrated successful synthesis of nickel coordination compounds where the compound acts as a chelating ligand, forming six-membered chelate rings with the metal center. The crystal structure analysis of such complexes reveals slightly distorted octahedral geometry around the metal center, with bond lengths and angles within normal ranges for transition metal complexes.

The compound's utility in pharmaceutical chemistry derives from the well-established biological activity of triazole-containing molecules. Triazoles have found extensive application as antifungal agents, antiviral compounds, and enzyme inhibitors. The presence of both amino and carboxylic acid functionalities in this compound provides opportunities for structure-activity relationship studies and drug development programs. The compound can serve as a scaffold for the attachment of various pharmacophores or as an intermediate in the synthesis of more complex bioactive molecules.

Synthetic applications of the compound encompass several important transformations. The amino group can undergo acetylation reactions, as demonstrated in studies of related aminotriazoles where regioselective monoacetylation was achieved using specific reaction conditions. The carboxylic acid functionality enables esterification and amidation reactions, expanding the compound's utility as a synthetic intermediate. These transformations allow for the preparation of libraries of structurally related compounds for biological evaluation or materials science applications.

Recent research has explored the compound's potential in energetic materials development, where triazole-based structures contribute to high nitrogen content and favorable energetic properties. The combination of multiple nitrogen atoms with appropriate substitution patterns can yield compounds with interesting thermal stability and detonation characteristics, though such applications require careful evaluation of safety and environmental considerations.

The compound's role as a ligand in metal-organic frameworks and coordination polymers represents an emerging area of application. The ability to form multiple coordination bonds while maintaining structural integrity makes it attractive for the construction of porous materials and catalytic systems. Research has shown that triazole-based ligands can participate in the formation of complex three-dimensional networks through hydrogen bonding and coordination interactions.

Properties

IUPAC Name |

2-(5-amino-1,2,4-triazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c5-4-6-2-7-8(4)1-3(9)10/h2H,1H2,(H,9,10)(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKHDOIVZFNTEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=N1)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Aminoguanidine and Succinic Anhydride Derivatives

One of the most effective approaches to synthesize 5-amino-1H-1,2,4-triazole derivatives, including (5-Amino-1H-1,2,4-triazol-1-yl)acetic acid, involves the reaction of aminoguanidine hydrochloride with succinic anhydride or its derivatives. This method is well-documented in the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and can be adapted for acetic acid substitution.

Pathways : Two complementary synthetic routes are employed depending on the nucleophilicity of the amine involved:

- Pathway 1 : Preparation of N-guanidinosuccinimide intermediate, followed by nucleophilic ring opening by aliphatic amines under microwave irradiation, leading to the formation of the triazole ring with the desired substitution.

- Pathway 2 : For less nucleophilic aromatic amines, initial formation of N-arylsuccinimides is followed by reaction with aminoguanidine hydrochloride under microwave irradiation to form the triazole ring.

-

- Microwave irradiation is used to accelerate the reaction and improve yields.

- The sequence of reagent addition is critical and depends on the amine's nucleophilicity.

-

- High yields and selectivity.

- The method allows for structural diversity by varying the amine component.

-

- NMR spectroscopy and X-ray crystallography confirm the formation and tautomerism of the triazole ring.

- This method is versatile and has been successfully applied to synthesize a series of 20 representative triazole derivatives, indicating robustness and scalability.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Succinic anhydride + aminoguanidine hydrochloride | Microwave irradiation, solvent-free or suitable solvent | Formation of N-guanidinosuccinimide intermediate |

| 2 | Intermediate + amine | Microwave irradiation | Nucleophilic ring opening and recyclization to 1,2,4-triazole |

Note: For aromatic amines, the order is reversed, starting with N-arylsuccinimides reacting with aminoguanidine hydrochloride.

Chlorination of 5-Amino-3-mercapto-1,2,4-triazole Followed by Acetic Acid Treatment

Another synthetic route involves the chlorination of 5-amino-3-mercapto-1,2,4-triazole to form 5-amino-3-chlorosulfonyl-1,2,4-triazole, which can be further processed to introduce the acetic acid moiety.

-

- Chlorination is performed in an aqueous acidic medium (e.g., acetic acid or formic acid) with controlled temperature (preferably 0 to 25°C) to avoid decomposition.

- Chlorine gas is added slowly with agitation until uptake ceases (~3 moles chlorine per mole of starting compound).

- The reaction is exothermic; external cooling is applied.

- Subsequent heating (40 to 100°C) facilitates conversion to the desired intermediate.

- The product is extracted into an alkaline aqueous medium and reprecipitated by acidification (pH 4.5 to 6.5).

- Drying yields the solid product.

Solvents :

- Acetonitrile and acetic acid are preferred solvents.

- Small amounts of water (2 to 10 moles per mole of starting material) are tolerated.

-

- Typically 2 to 24 hours, sometimes up to 6 days depending on conditions.

| Parameter | Details |

|---|---|

| Starting Material | 5-amino-3-mercapto-1,2,4-triazole |

| Chlorinating Agent | Chlorine gas |

| Solvent | Acetic acid or acetonitrile + water |

| Temperature | 0 to 25°C (chlorination), 40–100°C (conversion) |

| Reaction Time | 2 to 24 hours (up to 6 days) |

| Product Isolation | Alkaline extraction, acid precipitation |

- Significance :

- This method allows for the preparation of sulfonamide intermediates, which can be further functionalized to yield this compound derivatives.

- The controlled chlorination step is critical for obtaining high purity intermediates.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Aminoguanidine + Succinic Anhydride | Aminoguanidine hydrochloride, succinic anhydride, amines | Microwave irradiation, solvent choice depends on amine nucleophilicity | High yield, structural diversity | Requires careful control of reagent addition |

| Chlorination of 5-amino-3-mercapto-1,2,4-triazole | 5-amino-3-mercapto-1,2,4-triazole, chlorine gas | Acidic medium (acetic acid), 0-25°C chlorination, 40-100°C conversion | Produces sulfonamide intermediates | Exothermic reaction requires cooling |

| Hydrazine hydrate reflux | Iminoesters, hydrazine hydrate | Reflux in aqueous medium, crystallization | High yield, straightforward | Limited to specific precursors |

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1h-1,2,4-triazol-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include various substituted triazoles, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds.

Scientific Research Applications

Medicinal Chemistry

(5-Amino-1H-1,2,4-triazol-1-yl)acetic acid has garnered attention for its potential as a bioactive molecule. Its structural characteristics allow it to function as a bidentate ligand , which can bind metal ions and facilitate catalytic processes in medicinal applications. Research indicates that triazole derivatives may exhibit antifungal and antibacterial properties; however, specific studies on this compound are still emerging .

Case Studies:

- Antifungal Activity: Preliminary studies suggest that triazole derivatives can inhibit fungal growth. Further investigations are needed to evaluate the efficacy of this compound against specific fungal strains.

Biochemical Research

The compound is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases involved in cell signaling pathways. This property makes it valuable for studying cellular processes such as proliferation and apoptosis.

Biochemical Pathways:

- Cell Signaling: The compound's interaction with kinases can modulate cell signaling pathways critical for cancer research.

Agricultural Science

In the agricultural sector, this compound is explored as a potential precursor for the synthesis of agrochemicals. Its ability to act as an intermediate in the production of herbicides and fungicides could enhance crop protection strategies.

Applications:

- Agrochemical Development: The compound's role in synthesizing effective agrochemicals could lead to improved pest management solutions.

Material Science

The unique properties of this compound make it suitable for applications in material science. Its ability to form hydrogen bonds suggests potential use in creating novel materials with specific mechanical or chemical properties.

Research Directions:

- Catalysis: Investigations into the catalytic properties of this compound could lead to advancements in green chemistry practices.

Mechanism of Action

The mechanism of action of (5-Amino-1h-1,2,4-triazol-1-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors through hydrogen bonding and dipole interactions, affecting their activity . This interaction can inhibit the function of enzymes like DNA gyrase and glucosamine-6-phosphate synthase, leading to antimicrobial effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Key structural analogs differ in substituents on the triazole ring or the acetic acid side chain, impacting physicochemical properties and reactivity (Table 1).

Table 1: Structural Comparison of Triazole Derivatives

Physicochemical Properties

- Solubility: The amino group in this compound improves water solubility compared to brominated or methylated analogs .

- Stability : Methyl and halogen substituents increase thermal stability but may reduce reactivity toward electrophiles .

Biological Activity

(5-Amino-1H-1,2,4-triazol-1-yl)acetic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and various applications in scientific research and medicine.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, particularly enzymes and proteins. The compound is known to inhibit various kinases and other enzymes involved in critical cellular processes.

Target Interactions

- Kinase Inhibition : The compound has been shown to inhibit kinases that play significant roles in cell signaling pathways. For example, it can bind to the active sites of certain kinases, preventing substrate binding and subsequent enzymatic reactions.

- Hydrogen Bonding : Its structure allows for extensive hydrogen bonding interactions, which contribute to its biological activity by forming complex three-dimensional networks.

The compound's biochemical properties are crucial for its functionality in biological systems:

- Solubility : It exhibits good solubility in water, suggesting favorable bioavailability and effectiveness in aqueous environments.

- Cellular Effects : Studies indicate that it modulates cell signaling pathways, gene expression, and cellular metabolism. For instance, it influences the expression of genes related to cell proliferation and apoptosis.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Triazole-containing compounds are often effective against a range of microorganisms due to their ability to disrupt fungal cell wall synthesis and inhibit certain bacterial enzymes.

Anticoagulant Properties

Recent studies have explored the compound's potential as an anticoagulant. For example, derivatives of triazole have been synthesized and tested for their ability to inhibit blood coagulation factors such as thrombin and FXIIa. One study reported an IC50 value of 28 nM for a specific derivative against FXIIa, highlighting the potential therapeutic applications in managing thrombosis without causing bleeding complications .

Neuroprotective Effects

In neurobiology research, this compound derivatives have shown promise in protecting against neuroinflammation and oxidative stress. These compounds have been evaluated for their ability to cross the blood-brain barrier and exhibit neuroprotective effects in models of Alzheimer's disease .

Dosage Effects

The effects of this compound vary with dosage in animal models. At low doses, it can modulate biochemical pathways effectively without significant adverse effects. However, higher doses may lead to toxicity or reduced efficacy due to degradation over time.

Chemical Reactions

The compound can participate in various chemical reactions:

- Oxidation : The amino group can be oxidized under specific conditions.

- Reduction : Reduction reactions can yield different derivatives.

- Substitution : The triazole ring can engage in nucleophilic substitution reactions.

Summary Table of Biological Activities

Q & A

Q. What are the common synthetic routes for (5-Amino-1H-1,2,4-triazol-1-yl)acetic acid, and how do they compare in efficiency?

The synthesis typically involves two approaches:

- Batch alkylation : Direct N-alkylation of commercial 3-methyl-1H-1,2,4-triazole with bromoacetic acid derivatives. However, this method suffers from low selectivity (46% N-1 isomer purity) and requires chromatographic purification, leading to moderate yields (~20%) .

- Continuous-flow cyclization : A metal-free, two-step process using ethyl hydrazinoacetate and acetimidamide under flow conditions. This method avoids chromatography, achieves higher yields (up to 98% in intermediate steps), and improves safety by handling reactive intermediates in controlled environments .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- LC/MS and NMR : For monitoring reaction progress and confirming purity. LC retention times (e.g., 0.71 min for intermediates) and mass spectra ([M+H]+ peaks) are critical for identification .

- Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. X-ray diffraction data can resolve isomerism and confirm the N-1 substitution pattern .

Q. What are the primary applications of this compound in biochemical research?

- Metal ion binding studies : Its high affinity for Zn²⁺, Cu²⁺, and Fe²⁺ enables investigations into metalloprotein interactions and enzyme inhibition mechanisms .

- Prodrug development : The acetic acid moiety facilitates conjugation with bioactive molecules, enhancing solubility and targeting .

Advanced Research Questions

Q. How can N-alkylation selectivity challenges be mitigated during synthesis?

- Cyclization strategies : Instead of direct alkylation, construct the triazole ring via condensation of ethyl hydrazinoacetate and acetimidamide. This "built-in" approach avoids isomer separation issues .

- Continuous-flow optimization : Adjust residence time and temperature (e.g., 50°C, 30 min) to enhance selectivity and yield. Flow reactors minimize side reactions and improve reproducibility .

Q. How do green chemistry metrics differ between batch and flow syntheses?

- Process Mass Intensity (PMI) : Batch methods have higher PMI due to solvent-intensive purification (23 vol. solvent per gram crude product). Flow methods reduce solvent use but currently have lower PMI due to incomplete optimization .

- Relative Process Greenness (RPG) : Flow synthesis scores higher RPG (1.5 vs. 1.0 for batch) by eliminating chromatography and reducing waste .

Q. What strategies resolve discrepancies between theoretical and experimental yields?

- Intermediate stabilization : In flow synthesis, reactive intermediates (e.g., acetimidamide) are stabilized under controlled conditions, preventing decomposition .

- Parameter screening : Use Table 1 data () to optimize residence time and temperature. For example, 52% yield improvement was achieved by adjusting flow rates and reagent stoichiometry .

Q. Can the continuous-flow method be generalized to other triazole derivatives?

Yes. Substituting acetimidamide with carboxyamide pyridines or varying hydrazines enables synthesis of diverse triazoles (e.g., 5-bromopyridin-3-yl derivatives) with yields >50% under identical conditions .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.